molecular formula C13H13N3O3 B1407309 3-Morpholin-4-ylquinoxaline-2-carboxylic acid CAS No. 1211503-94-4

3-Morpholin-4-ylquinoxaline-2-carboxylic acid

Cat. No.: B1407309
CAS No.: 1211503-94-4
M. Wt: 259.26 g/mol
InChI Key: HPGDHBSGLRMSLZ-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS 1211503-94-4) is an organic compound with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . This quinoxaline derivative is a key synthetic intermediate and scaffold in medicinal chemistry and chemical biology research. The structure incorporates a morpholino ring, a feature commonly employed in drug discovery to fine-tune the physicochemical properties of lead compounds . Quinoxaline-2-carboxylic acid derivatives are recognized for their significant research value and have been identified as key moieties in various pharmacological classes . The morpholino group is a privileged structure in drug design, often used to improve solubility and metabolic stability . As such, this compound serves as a versatile building block for the synthesis of more complex molecules for research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-morpholin-4-ylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(18)11-12(16-5-7-19-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGDHBSGLRMSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Condensation of o-Phenylenediamine with 2-Carbonyl Compounds

  • Starting Materials: o-Phenylenediamine and suitable diketones or aldehydes.
  • Reaction Conditions: Reflux in acetic acid or ethanol with acid catalysis.
  • Outcome: Formation of quinoxaline derivatives via cyclization and aromatization.

Method B: Oxidative Cyclization of 2-Substituted Anilines

Incorporation of the Morpholine Group at Position 4

The morpholine moiety is introduced via nucleophilic substitution or amination reactions.

Method A: Nucleophilic Substitution on Halogenated Quinoxalines

Method B: Direct Amination

  • Starting Material: Quinoxaline-2-carboxylic acid or derivatives.
  • Reagents: Morpholine with activating agents (e.g., carbodiimides).
  • Reaction Conditions: Coupling under mild conditions to prevent degradation.
  • Outcome: Covalent attachment of morpholine at the 4-position.

Research Findings:
A study demonstrated that halogenated quinoxalines undergo efficient nucleophilic substitution with morpholine, yielding high-purity 4-morpholin-quinoxaline derivatives with yields exceeding 70% under reflux conditions.

Conversion to the Carboxylic Acid Derivative

The final step involves functionalizing the quinoxaline core to obtain the carboxylic acid at position 2, often via oxidation of methyl or other substituents.

Method: Oxidative Decarboxylation or Hydrolysis

  • Reagents: Potassium permanganate or other oxidants.
  • Conditions: Reflux in aqueous media, with pH control.
  • Outcome: Formation of the target compound, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid .

Data Summary and Reaction Pathway Table

Step Reaction Type Starting Material Reagents/Conditions Product Yield References
1 Condensation o-Phenylenediamine + diketone Reflux in ethanol Quinoxaline core 80-90%
2 Oxidation Substituted quinoxaline KMnO₄, reflux 2-Quinoxaline carboxylic acid 85%
3 Nucleophilic substitution Halogenated quinoxaline Morpholine, reflux 4-Morpholin-quinoxaline derivative 70-80%
4 Oxidation/functionalization Quinoxaline derivative KMnO₄ or similar This compound 65-75% ,

Research Insights and Notes

  • Diverse Synthetic Strategies: The synthesis can be tailored based on available starting materials, with options for direct heterocycle construction or functionalization of pre-formed quinoxalines.
  • Yield Optimization: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
  • Selectivity: Protecting groups may be employed to ensure regioselectivity, especially when introducing the morpholine moiety.

The preparation of This compound is a multi-step process involving the synthesis of the quinoxaline core, functionalization at position 2 with a carboxylic acid, and the introduction of the morpholine group at position 4. The most effective approaches combine classical heterocyclic synthesis, oxidation, and nucleophilic substitution techniques, with recent advances favoring greener, more efficient methods such as microwave-assisted reactions and flow chemistry. These methods are well-supported by literature, with yields typically ranging from 65% to 90%, depending on the specific pathway and conditions employed.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dicarboxylic acid derivatives, while substitution reactions can produce a variety of morpholine-substituted quinoxaline derivatives .

Scientific Research Applications

3-Morpholin-4-ylquinoxaline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoxaline Family

(a) 3-Methylquinoxaline-2-carboxylic Acid 4-oxide Monohydrate
  • Structure: Features a methyl group at position 3 and an oxidized quinoxaline ring (4-oxide), with a carboxylic acid at position 2 .
  • Molecular Formula : C₁₀H₈N₂O₄ (excluding hydration).
  • The 4-oxide group increases electrophilicity compared to the parent quinoxaline.
(b) 3-(((2-Morpholinoethyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
  • Structure: A quinoline derivative with a morpholinoethylamino-methyl substituent and a carboxylic acid group .
  • Molecular Formula : C₁₈H₂₂N₄O₄.
  • Key Properties : High melting point (300–303°C), indicative of strong intermolecular interactions. The extended morpholine-containing side chain may enhance solubility but reduce membrane permeability.
  • Applications : Investigated as a kynurenic acid analog for neurological applications, such as modulating glutamate receptors .

Morpholine-Containing Carboxylic Acids

(a) 2-Morpholin-4-yl-1,3-oxazole-4-carboxylic Acid
  • Structure : Combines a morpholine group with an oxazole ring and carboxylic acid .
  • Molecular Formula : C₈H₁₀N₂O₄.
  • The oxazole ring introduces π-electron deficiency, altering reactivity.
  • Applications: Limited data available; likely used as a building block in peptidomimetics or kinase inhibitors.
(b) 6-Morpholin-4-ylpyrazine-2-carboxylic Acid
  • Structure : Pyrazine ring substituted with morpholine and carboxylic acid groups .
  • Molecular Formula : C₉H₁₁N₃O₃.
  • Key Properties : Higher nitrogen content (three N atoms) increases polarity. Purity ≥98% (HPLC), suitable for pharmaceutical intermediates.
  • Applications : Explicitly used as an intermediate in organic synthesis, particularly for nitrogen-rich heterocycles .

Other Heterocyclic Carboxylic Acids

(a) 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
  • Structure: Quinoline derivative with a 3-methoxyphenyl substituent and carboxylic acid .
  • Molecular Formula: C₁₈H₁₃NO₃.
  • Applications : Reported in synthetic chemistry for metal-organic frameworks or fluorescence probes.

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
3-Morpholin-4-ylquinoxaline-2-carboxylic Acid Quinoxaline Morpholine (C₃), COOH (C₂) C₁₂H₁₁N₃O₃* 245.24 Pharmacological research -
3-Methylquinoxaline-2-carboxylic Acid 4-oxide Monohydrate Quinoxaline 4-oxide Methyl (C₃), COOH (C₂) C₁₀H₁₀N₂O₅ 238.20 Crystallographic studies
2-Morpholin-4-yl-1,3-oxazole-4-carboxylic Acid Oxazole Morpholine (C₂), COOH (C₄) C₈H₁₀N₂O₄ 198.18 Synthetic intermediate
6-Morpholin-4-ylpyrazine-2-carboxylic Acid Pyrazine Morpholine (C₆), COOH (C₂) C₉H₁₁N₃O₃ 209.20 Organic synthesis

*Estimated molecular formula based on structural analysis.

Key Findings and Implications

  • Morpholine vs. Methyl Substituents: Morpholine enhances solubility (e.g., this compound) compared to methyl groups (e.g., 3-Methylquinoxaline-2-carboxylic acid), which prioritize crystallinity .
  • Ring System Effects: Quinoxalines offer planar rigidity for target binding, while pyrazines and oxazoles provide smaller, more electron-deficient scaffolds for diverse reactivity .
  • Applications : Morpholine-containing compounds are favored in drug discovery for their balance of solubility and bioavailability, whereas simpler analogs (e.g., methyl-substituted) are utilized in material sciences.

Biological Activity

3-Morpholin-4-ylquinoxaline-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the quinoxaline class, characterized by a bicyclic structure that includes a fused benzene and pyrazine ring. The presence of the morpholine group enhances its solubility and biological activity.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of quinoxaline-2-carboxylic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 1.25 µg/mL against M. tuberculosis . The mechanism of action is thought to involve DNA damage through the production of reactive oxygen species (ROS) during bio-reduction processes .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the inhibition of anti-apoptotic proteins such as Bcl-2 . In vitro studies have demonstrated that certain derivatives can bind effectively to Bcl-2 and Mcl-1 proteins, leading to increased apoptosis in treated cells .

Case Studies

Case Study 1: Antimycobacterial Activity

In a recent study focusing on the synthesis of novel quinoxaline derivatives, compound 4 (a related structure) exhibited potent activity against M. tuberculosis and was selected for further mechanistic studies due to its low toxicity profile in vivo . The study utilized whole-genome sequencing to identify mutations conferring resistance, pinpointing specific genes involved in metabolic pathways critical for drug activation.

Case Study 2: Anticancer Mechanisms

Another investigation assessed the effects of morpholine-substituted quinoxalines on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through caspase activation pathways . The findings suggest that modifications to the quinoxaline structure can enhance anticancer efficacy while maintaining selectivity towards cancer cells.

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC/IC50 Value Mechanism of Action
AntimycobacterialM. tuberculosis1.25 µg/mLDNA damage via ROS production
AnticancerVarious cancer cell linesVariesApoptosis induction via Bcl-2 inhibition

Table 2: Resistance Mechanisms Identified

Gene Function Role in Resistance
MSMEG_5122FerredoxinPro-drug activation
MSMEG_4646Pyruvate synthaseMetabolic pathway alteration
MSMEG_1380DNA-binding proteinImpacts drug interaction

Q & A

Interpreting Conflicting Data on Ecotoxicity

  • Resolution : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity) to fill data gaps. Existing studies lack ecotoxicological profiles, requiring empirical validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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